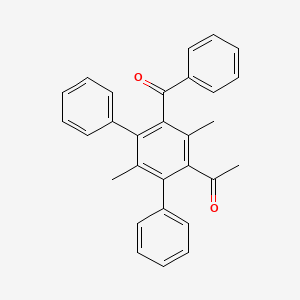
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is an organic compound with the molecular formula C29H24O2 It is a derivative of benzophenone and is characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with similar aromatic structure but lacking the additional substituents.
Acetophenone: Another related compound with a simpler structure.
Fluorenone: A structurally similar compound with different functional groups.
Uniqueness
1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is unique due to its complex aromatic structure and the presence of multiple substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from simpler analogs .
Properties
CAS No. |
80955-83-5 |
|---|---|
Molecular Formula |
C29H24O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(3-benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone |
InChI |
InChI=1S/C29H24O2/c1-19-25(21(3)30)26(22-13-7-4-8-14-22)20(2)27(23-15-9-5-10-16-23)28(19)29(31)24-17-11-6-12-18-24/h4-18H,1-3H3 |
InChI Key |
GEEUSYMEUMAJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















